molecular formula C25H22N4O4S3 B12209647 2-(3,4-dihydroisoquinolin-2(1H)-yl)-3-{(Z)-[3-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

2-(3,4-dihydroisoquinolin-2(1H)-yl)-3-{(Z)-[3-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12209647
M. Wt: 538.7 g/mol
InChI Key: FZIJJKBDLJWLMG-MOSHPQCFSA-N
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Description

The compound “2-(3,4-dihydroisoquinolin-2(1H)-yl)-3-{(Z)-[3-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one” is a complex organic molecule with potential applications in various scientific fields. This compound features multiple functional groups, including isoquinoline, thiazolidine, and pyridopyrimidine, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. Each step requires specific reagents, catalysts, and conditions to ensure the desired product is obtained with high yield and purity. Common synthetic routes may include:

    Formation of Isoquinoline Derivative: Starting with a suitable precursor, the isoquinoline ring is constructed through cyclization reactions.

    Thiazolidine Ring Formation: The thiazolidine ring is synthesized using thiourea and appropriate aldehydes or ketones.

    Pyridopyrimidine Construction: The pyridopyrimidine core is built through condensation reactions involving pyrimidine derivatives and suitable nucleophiles.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to scale up the process. This includes:

    Batch or Continuous Flow Reactors: To ensure consistent quality and yield.

    Purification Techniques: Such as crystallization, chromatography, and recrystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: For studying enzyme interactions and metabolic pathways.

    Medicine: As a potential therapeutic agent for treating diseases.

    Industry: In the development of new materials and catalysts.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: Binding to active sites of enzymes and preventing their activity.

    Receptor Modulation: Interacting with cellular receptors to alter signal transduction pathways.

    Gene Expression: Influencing the transcription and translation of specific genes.

Comparison with Similar Compounds

Similar Compounds

    Isoquinoline Derivatives: Compounds with similar isoquinoline structures.

    Thiazolidine Derivatives: Compounds containing thiazolidine rings.

    Pyridopyrimidine Derivatives: Compounds with pyridopyrimidine cores.

Uniqueness

This compound’s uniqueness lies in its combination of multiple functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable molecule for various applications in scientific research and industry.

Properties

Molecular Formula

C25H22N4O4S3

Molecular Weight

538.7 g/mol

IUPAC Name

(5Z)-5-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(1,1-dioxothiolan-3-yl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C25H22N4O4S3/c30-23-19(13-20-24(31)29(25(34)35-20)18-9-12-36(32,33)15-18)22(26-21-7-3-4-10-28(21)23)27-11-8-16-5-1-2-6-17(16)14-27/h1-7,10,13,18H,8-9,11-12,14-15H2/b20-13-

InChI Key

FZIJJKBDLJWLMG-MOSHPQCFSA-N

Isomeric SMILES

C1CS(=O)(=O)CC1N2C(=O)/C(=C/C3=C(N=C4C=CC=CN4C3=O)N5CCC6=CC=CC=C6C5)/SC2=S

Canonical SMILES

C1CS(=O)(=O)CC1N2C(=O)C(=CC3=C(N=C4C=CC=CN4C3=O)N5CCC6=CC=CC=C6C5)SC2=S

Origin of Product

United States

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